N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 2034383-60-1
VCID: VC6345570
InChI: InChI=1S/C23H32N4O3S/c28-21-5-2-10-27(21)20-4-1-3-18(15-20)25-23(30)22(29)24-16-17-6-11-26(12-7-17)19-8-13-31-14-9-19/h1,3-4,15,17,19H,2,5-14,16H2,(H,24,29)(H,25,30)
SMILES: C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCSCC4
Molecular Formula: C23H32N4O3S
Molecular Weight: 444.59

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide

CAS No.: 2034383-60-1

Cat. No.: VC6345570

Molecular Formula: C23H32N4O3S

Molecular Weight: 444.59

* For research use only. Not for human or veterinary use.

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide - 2034383-60-1

Specification

CAS No. 2034383-60-1
Molecular Formula C23H32N4O3S
Molecular Weight 444.59
IUPAC Name N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide
Standard InChI InChI=1S/C23H32N4O3S/c28-21-5-2-10-27(21)20-4-1-3-18(15-20)25-23(30)22(29)24-16-17-6-11-26(12-7-17)19-8-13-31-14-9-19/h1,3-4,15,17,19H,2,5-14,16H2,(H,24,29)(H,25,30)
Standard InChI Key RQYJUBGNXHIQEL-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCSCC4

Introduction

Synthesis

The synthesis of such compounds typically involves multistep organic reactions, including:

  • Preparation of Key Intermediates:

    • Pyrrolidinone derivatives are often synthesized through cyclization reactions involving amino acids or nitriles.

    • Piperidine derivatives can be obtained via reductive amination or cyclization of appropriate precursors.

  • Coupling Reactions:

    • The phenyl-pyrrolidinone segment can be linked to the ethanediamide backbone using amide bond formation techniques (e.g., carbodiimide-mediated coupling).

    • The thian-substituted piperidine is then introduced through nucleophilic substitution or reductive alkylation.

Challenges in Synthesis:
The presence of multiple reactive sites requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C): Provides information on the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups like amides (C=O stretch) and ketones.

  • X-ray Crystallography: Offers detailed insights into the three-dimensional arrangement of atoms.

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